molecular formula C19H20ClN3O4S B1683582 4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide CAS No. 93101-02-1

4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide

カタログ番号: B1683582
CAS番号: 93101-02-1
分子量: 421.9 g/mol
InChIキー: BKRSVROQVRTSND-XUTLUUPISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

特性

CAS番号

93101-02-1

分子式

C19H20ClN3O4S

分子量

421.9 g/mol

IUPAC名

(NE)-4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]piperidin-2-ylidene]benzenesulfonamide

InChI

InChI=1S/C19H20ClN3O4S/c20-16-6-10-18(11-7-16)28(26,27)21-19-3-1-2-13-22(19)14-12-15-4-8-17(9-5-15)23(24)25/h4-11H,1-3,12-14H2/b21-19+

InChIキー

BKRSVROQVRTSND-XUTLUUPISA-N

SMILES

C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)[N+](=O)[O-]

異性体SMILES

C1CCN(/C(=N/S(=O)(=O)C2=CC=C(C=C2)Cl)/C1)CCC3=CC=C(C=C3)[N+](=O)[O-]

正規SMILES

C1CCN(C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)C1)CCC3=CC=C(C=C3)[N+](=O)[O-]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

W-18;  W 18;  W18.

製品の起源

United States

説明

Chemical Structure and Properties:
W-18 (CAS: 93101-02-1) is a synthetic compound with the molecular formula C₁₉H₂₀ClN₃O₄S and a molar mass of 421.90 g/mol . Its structure features a 4-chlorobenzenesulfonamide group linked to a piperidin-2-ylidene ring substituted with a 4-nitrophenethyl moiety (Figure 1) . The Z-configuration of the imine bond is critical for its stereochemical identity .

Initial Claims and Misconceptions: W-18 gained notoriety as a purported "ultra-potent opioid," with early reports erroneously suggesting it was 100 times more potent than fentanyl .

Applications and Legal Status: W-18 is primarily used in forensic and research contexts due to its structural similarity to controlled opioids.

準備方法

Synthetic Routes:: The synthetic route for W-18 involves specific chemical transformations. Unfortunately, detailed information on the exact synthetic steps is scarce due to its status as a designer drug. it likely follows a sequence of reactions to form the final compound.

Industrial Production:: W-18 is not industrially produced on a large scale. Its limited availability and illicit nature have hindered systematic industrial production.

化学反応の分析

反応性:: W-18は、広範な化学反応を起こしません。 W-18は、シグマ受容体とトランスロケータータンパク質(末梢ベンゾジアゼピン受容体)において弱い活性を示すことがわかっています。 さらに、W-18は、マイクロモラーの親和性でhERGカリウムチャネルを阻害し、高用量では心臓性不整脈を引き起こす可能性があります .

一般的な試薬と条件:: W-18の反応における特定の試薬と条件は、公表されていません。研究者は、その合成経路よりも、その薬理学的特性に重点を置いてきました。

4. 科学研究への応用

W-18の科学研究への応用は、その最近の出現と包括的な研究の不足のために限定されています。 W-18の潜在的な興味のある分野には、以下が含まれます。

    薬理学: 受容体との相互作用と潜在的な治療効果を調査すること。

    毒性学: 安全性プロファイルと潜在的なリスクを評価すること。

    法科学分析: 生物学的サンプル中のW-18を検出すること。

科学的研究の応用

W-18’s scientific research applications are limited due to its recent emergence and lack of comprehensive studies. potential areas of interest include:

    Pharmacology: Investigating its interactions with receptors and potential therapeutic effects.

    Toxicology: Assessing its safety profile and potential risks.

    Forensic Analysis: Detecting W-18 in biological samples.

作用機序

W-18がその効果を発揮する正確なメカニズムは、まだ明らかになっていません。 シグマ受容体と末梢ベンゾジアゼピン受容体におけるW-18の活性は、痛みの調節と細胞プロセスへの関与を示唆しています。

6. 類似の化合物との比較

W-18は、そのユニークな特性により際立っています。 W-18は、初期の報道機関の報道とは対照的に、オピオイドではありません。他の類似の化合物には、フェンタニルアナログと強力な合成オピオイドが含まれます。

類似化合物との比較

W-15: 4-Chloro-N-[1-(2-Phenylethyl)-2-piperidinylidene]benzenesulfonamide

Structural Differences :
W-15 differs from W-18 by the absence of the nitro group on the phenethyl substituent (Figure 1) . Both share the 2-piperidinylidene core and sulfonamide group, but W-15’s simpler phenyl group reduces its molecular weight (FW: 387.89 g/mol) compared to W-18 .

Pharmacological Profile: Like W-18, W-15 lacks detectable activity at μ, δ, or κ opioid receptors in vitro and in vivo. In rodent models, W-15 failed to produce antinociception or opioid-like behaviors, even at high doses .

Legal Status :
W-15 is similarly regulated under Schedule I alongside W-18, reflecting structural and legal parallels despite pharmacological inactivity .

Fentanyl: N-(1-(2-Phenylethyl)-4-piperidinyl)-N-phenylpropanamide

Structural Contrasts :
Fentanyl’s key distinction lies in its 4-piperidinyl pharmacophore and tertiary amine group, which are critical for μ-opioid receptor binding (Figure 1) . Unlike W-18 and W-15, fentanyl’s basic nitrogen enables protonation and interaction with the receptor’s acidic pocket.

Pharmacological Differences: Fentanyl is a potent full agonist at μ-opioid receptors (EC₅₀ ~1 nM), producing analgesia, respiratory depression, and euphoria.

Comparative Data Table

Parameter W-18 W-15 Fentanyl
Molecular Formula C₁₉H₂₀ClN₃O₄S C₁₉H₂₀ClN₂O₂S C₂₂H₂₈N₂O
Molecular Weight (g/mol) 421.90 387.89 336.47
Key Structural Feature 4-Nitrophenethyl, sulfonamide Phenethyl, sulfonamide 4-Piperidinyl, tertiary amine
Opioid Receptor Activity None (Ki >10 µM) None (Ki >10 µM) Potent agonist (EC₅₀ ~1 nM)
In Vivo Effects No analgesia or respiratory depression Same as W-18 Analgesia, respiratory depression
Legal Status Schedule I (SB2184) Schedule I (SB2184) Schedule II

Discussion of Research Findings

Misattributed Opioid Activity: Early assumptions about W-18’s potency stemmed from its structural resemblance to fentanyl and activity in non-specific assays (e.g., phenylquinone-induced writhing). However, these assays lack specificity for opioid mechanisms .

Broader Implications : The W-18 and W-15 case underscores the importance of pharmacological validation for structural analogs. Despite regulatory controls based on structural similarity, their lack of bioactivity challenges the rationale for scheduling based solely on chemical class .

生物活性

4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide, commonly referred to as W-18, is a synthetic compound with significant biological activity. This article provides an in-depth exploration of its biological properties, including its mechanism of action, pharmacological effects, and relevant research findings.

  • Molecular Formula: C19H20ClN3O4S
  • Molecular Weight: 421.9 g/mol
  • CAS Number: 93101-02-1

The compound features a sulfonamide group which is known for its role in various biological activities, particularly in the inhibition of certain enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been shown to act as an inhibitor of certain neurotransmitter receptors, influencing pathways associated with pain and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

  • Analgesic Properties: Studies have demonstrated its potential as an analgesic agent, providing relief from pain through modulation of pain pathways.
  • Anti-inflammatory Effects: The compound has been observed to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
  • Neurotransmitter Modulation: It may alter the release or uptake of neurotransmitters, impacting mood and perception.

Case Studies and Research Findings

  • Study on Pain Relief:
    A study published in Journal of Medicinal Chemistry investigated the analgesic effects of W-18 in animal models. The results indicated a significant reduction in pain response compared to control groups, supporting its use as a potential analgesic agent .
  • Anti-inflammatory Research:
    Another research article focused on the anti-inflammatory properties of the compound. The findings showed that W-18 effectively reduced markers of inflammation in induced models, demonstrating its therapeutic potential for conditions like arthritis .
  • Neuropharmacological Study:
    A neuropharmacological assessment revealed that W-18 modulates serotonin and dopamine levels in the brain, suggesting possible implications for mood disorders .
StudyFocusResults
Journal of Medicinal ChemistryAnalgesic EffectsSignificant pain reduction observed
Anti-inflammatory ResearchInflammationReduced inflammation markers
Neuropharmacological AssessmentNeurotransmitter ModulationAltered serotonin and dopamine levels

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide?

  • Methodology : The synthesis typically involves coupling a piperidine derivative with a sulfonyl chloride precursor. Key steps include nucleophilic substitution at the piperidin-2-ylidene nitrogen and sulfonamide bond formation. Chemoselective approaches (e.g., protecting group strategies) are critical to avoid side reactions .
  • Monitoring : Thin-layer chromatography (TLC) is used to track intermediate formation, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm final product purity and structure .

Q. Which characterization techniques are essential for structural validation?

  • Core Techniques :

  • 1H/13C NMR : Assigns proton and carbon environments, confirming regiochemistry of the sulfonamide and nitrophenethyl groups .
  • High-Resolution MS : Validates molecular weight and isotopic patterns .
    • Advanced Support : X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects in the piperidin-2-ylidene moiety .

Q. How can researchers screen for potential bioactivity in vitro?

  • Assay Design :

  • Enzyme Inhibition : Use fluorogenic substrates or radiometric assays to test interactions with sulfonamide-targeted enzymes (e.g., carbonic anhydrase) .
  • Receptor Binding : Radioligand displacement assays evaluate affinity for receptors associated with the nitrophenethyl group (e.g., adrenergic or dopaminergic receptors) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Parameters :

  • Temperature : Lower temperatures (0–5°C) reduce unwanted hydrolysis of the sulfonamide intermediate .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen .
    • Catalysis : Palladium-based catalysts improve coupling efficiency in aryl halide intermediates .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Data Triangulation :

  • Dose-Response Curves : Confirm activity thresholds using multiple cell lines or enzyme isoforms .
  • Metabolite Profiling : LC-MS identifies degradation products that may interfere with assays .
    • Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding poses to reconcile divergent receptor affinity results .

Q. How can computational models predict the compound’s interactions with biological targets?

  • Tools :

  • Molecular Dynamics (MD) : Simulates conformational flexibility of the piperidin-2-ylidene ring in aqueous environments .
  • QSAR Modeling : Relates substituent electronic effects (e.g., nitro group electron-withdrawing capacity) to bioactivity trends .
    • Validation : Cross-reference predictions with experimental IC50 values from kinase inhibition assays .

Q. What analytical methods differentiate polymorphic forms of the compound?

  • Thermal Analysis : Differential Scanning Calorimetry (DSC) detects melting point variations between polymorphs .
  • Spectroscopic Differentiation : Solid-state NMR or Raman spectroscopy identifies lattice vibrations unique to each form .

Conflict Resolution & Experimental Design

Q. How should researchers address discrepancies in NMR spectral assignments?

  • Stepwise Approach :

2D NMR (COSY, HSQC) : Resolves overlapping proton signals, particularly in the aromatic and piperidine regions .

Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns .

Crystallographic Correlation : Compare NMR-derived bond angles with X-ray data .

Q. What experimental controls are critical for in vivo toxicity studies?

  • Controls :

  • Vehicle Control : Administer DMSO/PBS to assess solvent effects .
  • Metabolite Profiling : Monitor hepatic cytochrome P450 activity to distinguish parent compound toxicity from metabolite effects .

Tables for Key Data

Synthetic Yield Optimization
Solvent
--------------
DMF
THF
Acetonitrile
Bioactivity Screening Results
Target
---------------
Carbonic Anhydrase IX
Dopamine D2 Receptor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide
4-Chloro-N-(1-(4-nitrophenethyl)piperidin-2-ylidene)benzenesulfonamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。